molecular formula C14H13N3 B14884773 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile

6-(3-Phenylpropyl)pyrimidine-4-carbonitrile

Cat. No.: B14884773
M. Wt: 223.27 g/mol
InChI Key: ZGIDHNZQHBTMEI-UHFFFAOYSA-N
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Description

6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with a phenylpropyl group at the 6-position and a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile typically involves the reaction of aliphatic aldehydes with ethyl cyanoacetate and thiourea in ethanol, in the presence of potassium carbonate . This reaction yields the target compound through a series of steps involving the formation of intermediate products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Phenylpropyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

6-(3-Phenylpropyl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile involves its interaction with various molecular targets. It can inhibit vital enzymes responsible for DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthetase . This inhibition disrupts the replication and repair of DNA, leading to cell death in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Phenylpropyl)pyrimidine-4-carbonitrile
  • 6-(3-Methylpropyl)pyrimidine-4-carbonitrile
  • 6-(2-Methylpropyl)pyrimidine-4-carbonitrile

Uniqueness

6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylpropyl group enhances its interaction with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

6-(3-phenylpropyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C14H13N3/c15-10-14-9-13(16-11-17-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8H2

InChI Key

ZGIDHNZQHBTMEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=NC=N2)C#N

Origin of Product

United States

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